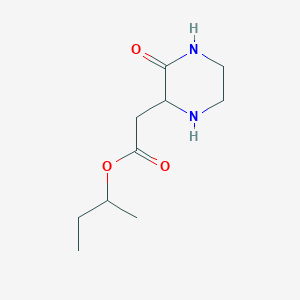

Sec-butyl 2-(3-oxo-2-piperazinyl)acetate

Vue d'ensemble

Description

Sec-butyl 2-(3-oxo-2-piperazinyl)acetate is an organic compound with the molecular formula C10H18N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at positions 1 and 4 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sec-butyl 2-(3-oxo-2-piperazinyl)acetate typically involves the esterification of 2-(3-oxo-2-piperazinyl)acetic acid with sec-butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromoacetyl group (-COCH2Br) in this compound is highly reactive, facilitating nucleophilic substitution (SN2) reactions. Key examples include:

-

Mechanistic Insight : The bromine atom acts as a leaving group, enabling nucleophilic attack at the electrophilic α-carbon of the acetyl group. This reactivity is exploited in drug development to introduce functional groups for enhanced bioactivity.

Nucleophilic Acyl Substitution

The ester group (-COO-sec-butyl) undergoes hydrolysis or transesterification under acidic/basic conditions:

-

Key Finding : The sec-butyl ester’s steric hindrance slows hydrolysis compared to primary esters, making it useful in prodrug designs .

Cross-Coupling Reactions

The piperazine ring participates in palladium- or nickel-catalyzed cross-coupling reactions, enabling structural diversification:

-

Example : Coupling with aryl boronic acids forms biaryl derivatives, enhancing π-π stacking interactions in receptor binding.

Cyclization Reactions

The compound’s piperazine and acetyl moieties enable intramolecular cyclization under basic conditions:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Lactam Formation | K2CO3, DMF, 80°C | 6-Membered lactam ring | |

| Thiazolidinone Synthesis | CS2, amine base | Thiazolidinone-fused piperazine |

-

Mechanism : Base-induced deprotonation triggers nucleophilic attack, forming cyclic structures prevalent in bioactive molecules .

Oxidation and Reduction

-

Oxidation : The 3-oxo-piperazinyl group resists further oxidation, but the acetyl side chain can be oxidized to a ketone using strong oxidants like KMnO4.

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the amide carbonyl to a secondary alcohol, altering hydrogen-bonding capacity.

Structural Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Sec-butyl 2-(3-oxo-2-piperazinyl)acetate is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug design.

- Antimicrobial Activity : Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications to the piperazine ring can enhance these effects, making it a subject of interest for developing new antibiotics .

Biochemical Research

The compound serves as a useful tool in biochemical assays, particularly in studying enzyme inhibition and receptor interactions.

- Enzyme Inhibition Studies : It has been utilized in research involving the inhibition of specific enzymes, which can lead to insights into metabolic pathways and potential therapeutic interventions for diseases such as cancer and bacterial infections .

Proteomics

This compound is employed in proteomics research to study protein interactions and modifications.

- Labeling Agents : The compound is used as a labeling agent in mass spectrometry-based proteomics, aiding in the identification and quantification of proteins within complex biological samples .

Case Study 1: Antimicrobial Development

A series of derivatives based on this compound were synthesized and tested against various bacterial strains. The results indicated significant antimicrobial activity, particularly against gram-positive bacteria. This study highlights the potential for developing new antibiotics from this chemical scaffold .

Case Study 2: Enzyme Interaction

In a study investigating the interaction of this compound with specific enzymes involved in metabolic pathways, researchers found that the compound effectively inhibited enzyme activity at certain concentrations. This suggests its potential role in regulating metabolic processes and developing therapeutic agents targeting metabolic disorders .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Potential antibiotic development | Derivatives showing antimicrobial activity |

| Biochemical Research | Enzyme inhibition studies | Investigating metabolic pathways |

| Proteomics | Protein labeling for mass spectrometry | Identification of proteins in biological samples |

Mécanisme D'action

The mechanism of action of sec-butyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Sec-butyl 2-(3-oxo-2-piperazinyl)acetate can be compared with other piperazine derivatives, such as:

N-methylpiperazine: Similar structure but different functional groups.

1,4-diazabicyclo[2.2.2]octane: A bicyclic piperazine derivative with distinct properties.

2,5-dimethylpiperazine: Another piperazine derivative with methyl groups at positions 2 and 5.

The uniqueness of this compound lies in its specific ester functional group and the sec-butyl substituent, which confer distinct chemical and biological properties.

Activité Biologique

Sec-butyl 2-(3-oxo-2-piperazinyl)acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and central nervous system (CNS) effects, supported by relevant data and case studies.

- Chemical Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : 214.27 g/mol

- CAS Number : 1025496-30-3

- Hazard Classification : Irritant

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the piperazine moiety. For instance, derivatives of piperazine have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

In Vitro Studies :

- A study reported that compounds with a piperazine structure exhibited IC50 values ranging from 1.42 µM to 12.67 µM against different cancer cell lines, including SK-OV-3 and HeLa cells .

- Another investigation found that a piperazine derivative showed high activity against HepG2 cells with an IC50 of 4.12 µM, indicating its potential as an anticancer agent .

-

Structure-Activity Relationship (SAR) :

- The presence of specific substituents on the piperazine ring was shown to enhance anticancer activity significantly. For example, the introduction of halogen atoms improved potency against various cell lines .

- A derivative with dual fluorine substitution exhibited comparable activity to gefitinib, a known anticancer drug, underscoring the importance of molecular modifications in enhancing efficacy .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. Piperazine derivatives are known for their effectiveness against bacterial and fungal infections.

Research Insights

- Antibacterial Activity :

- Mechanism of Action :

- The mechanism behind the antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Central Nervous System Effects

The CNS effects of this compound are also noteworthy. Piperazine derivatives have been explored for their potential neuroprotective effects.

Notable Findings

- Neuroprotective Activity :

- Certain piperazine compounds have shown promise in preclinical models for neuroprotection, suggesting potential applications in treating neurodegenerative diseases.

Data Summary Table

Propriétés

IUPAC Name |

butan-2-yl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-3-7(2)15-9(13)6-8-10(14)12-5-4-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTCHBJQWTUIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275712 | |

| Record name | 1-Methylpropyl 3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025496-30-3 | |

| Record name | 1-Methylpropyl 3-oxo-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025496-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpropyl 3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.